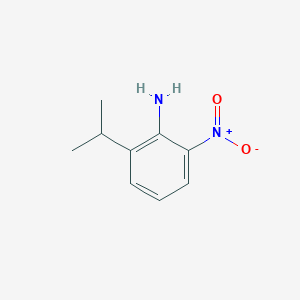

2-Isopropyl-6-nitrobenzenamine

説明

2-Isopropyl-6-nitrobenzenamine is a chemical compound with the molecular formula C9H12N2O2 . It is used in various applications in the chemical industry .

Synthesis Analysis

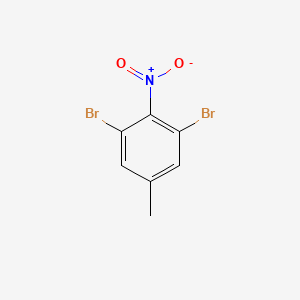

The synthesis of this compound and its derivatives has been discussed in several studies . For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and an isopropyl group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its density, melting point, boiling point, and molecular weight are provided by various chemical databases .科学的研究の応用

Environmental Pollution Management

Nitrobenzene, closely related to 2-Isopropyl-6-nitrobenzenamine, is a significant environmental pollutant. Research has focused on its degradation in synthetic wastewater using zerovalent iron (Fe0) for chemical reduction. This process effectively converts nitrobenzene to aniline, which can then be treated through enzyme-mediated oxidative polymerization. This method is applicable in treating industrial wastewater containing high concentrations of nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

Structural Analysis in Crystallography

In crystallography, derivatives of nitrobenzene, such as 1,3,5-triisopropyl-2-nitrobenzene, have been studied for their structural properties. The nitro group in these compounds is almost perpendicular to the aromatic ring, providing insights into molecular structures and bonding. Such structural studies are crucial for understanding the physical and chemical properties of related compounds (Ridder, Schenk, & Döpp, 1993).

Nitrobenzene Degradation in Water Treatment

The degradation of nitrobenzene in water has been a significant focus due to its toxicity and presence in industrial effluents. Techniques like dielectric barrier discharge (DBD) have been employed to degrade nitrobenzene in aqueous solutions. This method generates active species like O3 and •OH radicals, which effectively break down nitrobenzene into less harmful byproducts. Understanding the degradation pathways and byproducts is vital for environmental safety and pollution control (Nawaz et al., 2019).

Antibacterial Applications

Some derivatives of nitrobenzenamines, like benzylidene-4-nitroanilines, have shown antimicrobial properties. These compounds were synthesized and tested against various gram-positive and gram-negative bacteria, displaying significant antibacterial effects. Such studies contribute to the development of new antibacterial agents and expand the scope of nitrobenzene derivatives in medicinal chemistry (Suresh et al., 2020).

作用機序

Target of Action

Nitro group-containing compounds are known to have various therapeutic applications, including in the treatment of cancer .

Mode of Action

Nitroanilines, in general, are known to undergo various intra- and intermolecular interactions . The nitro group in these compounds has strong electron-withdrawing tendencies, which can lead to various chemical reactions .

Biochemical Pathways

Nitro group-containing compounds are known to have various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . These properties suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 1802 g/mol , which may influence its absorption and distribution in the body.

Result of Action

Nitro group-containing compounds are known to have various therapeutic effects, including anticancer activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-6-nitroaniline. For instance, in aerobic sewage treatment plants, certain aromatic amines, including 4-isopropylaniline, were found to be mostly degraded, with biodegradation and removal rates of 54.1% . This suggests that environmental conditions such as the presence of oxygen and microbial activity can influence the fate of 2-Isopropyl-6-nitroaniline.

特性

IUPAC Name |

2-nitro-6-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(9(7)10)11(12)13/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXCSITLKQDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507809 | |

| Record name | 2-Nitro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79858-67-6 | |

| Record name | 2-Nitro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

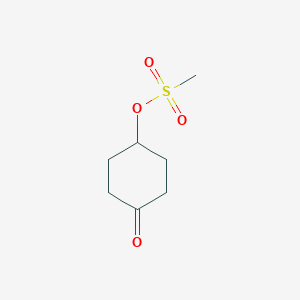

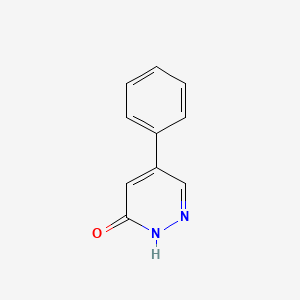

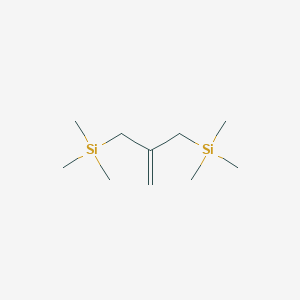

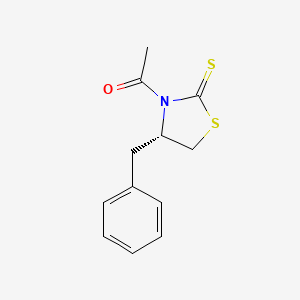

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

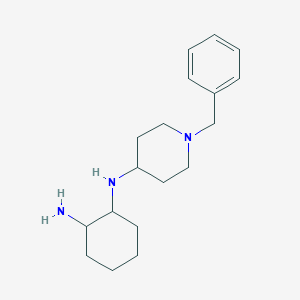

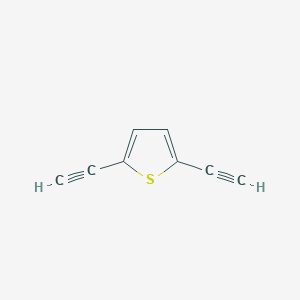

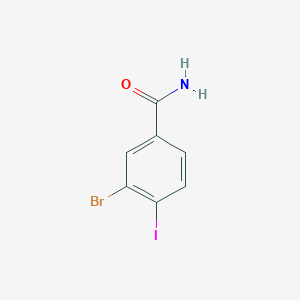

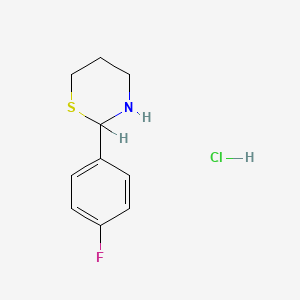

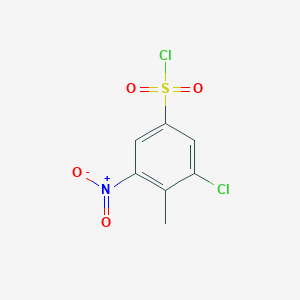

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(4-nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)